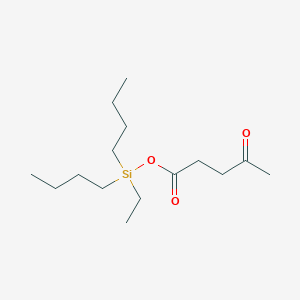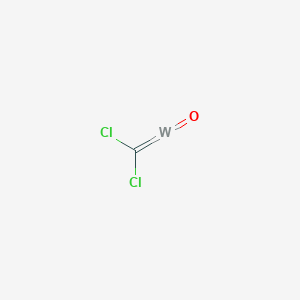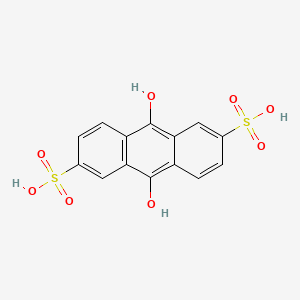
Propanedioic acid, (3-pyridinylmethylene)-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioic acid, (3-pyridinylmethylene)-, dimethyl ester is a chemical compound with the molecular formula C11H11NO4 It is known for its unique structure, which includes a pyridine ring attached to a propanedioic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (3-pyridinylmethylene)-, dimethyl ester typically involves the reaction of pyridine-3-carbaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Propanedioic acid, (3-pyridinylmethylene)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.
科学的研究の応用
Propanedioic acid, (3-pyridinylmethylene)-, dimethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of propanedioic acid, (3-pyridinylmethylene)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and pharmacological effects. For example, its ability to undergo substitution reactions can lead to the formation of biologically active derivatives that interact with enzymes or receptors in the body.
類似化合物との比較
Similar Compounds
- Propanedioic acid, (2-pyridinylmethylene)-, dimethyl ester
- Propanedioic acid, (4-pyridinylmethylene)-, dimethyl ester
- Propanedioic acid, (3-pyridinylmethylene)-, diethyl ester
Uniqueness
Propanedioic acid, (3-pyridinylmethylene)-, dimethyl ester is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and pharmacological properties, making it a valuable compound for research and development.
特性
CAS番号 |
74299-85-7 |
|---|---|
分子式 |
C11H11NO4 |
分子量 |
221.21 g/mol |
IUPAC名 |
dimethyl 2-(pyridin-3-ylmethylidene)propanedioate |
InChI |
InChI=1S/C11H11NO4/c1-15-10(13)9(11(14)16-2)6-8-4-3-5-12-7-8/h3-7H,1-2H3 |
InChIキー |
VDFGBWQSBHQBBU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=CC1=CN=CC=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




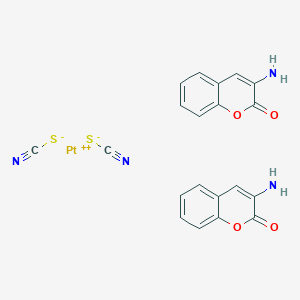
![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)
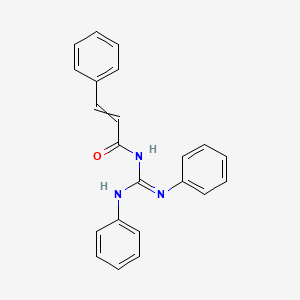
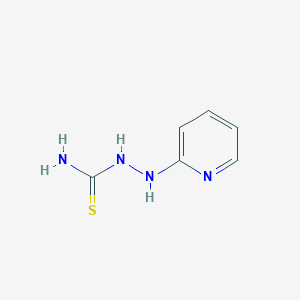
![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
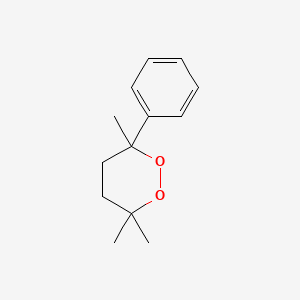
![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)
